molecular formula C13H18N6O3 B12628373 N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide CAS No. 919772-40-0

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide

Cat. No.: B12628373
CAS No.: 919772-40-0
M. Wt: 306.32 g/mol
InChI Key: UHMZSMZZJNUZGS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is a synthetic benzamide derivative characterized by a methoxy-substituted aromatic core, an ethoxy linker, and a tetrazole moiety. The tetrazole group (2H-tetrazol-5-yl) serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability while maintaining hydrogen-bonding capabilities critical for receptor interactions . The 2-aminoethyl side chain may facilitate solubility and intermolecular interactions, making this compound a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where tetrazole-containing analogs are prevalent (e.g., angiotensin II receptor antagonists) .

Properties

CAS No.

919772-40-0

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide

InChI

InChI=1S/C13H18N6O3/c1-21-11-8-9(22-7-4-12-16-18-19-17-12)2-3-10(11)13(20)15-6-5-14/h2-3,8H,4-7,14H2,1H3,(H,15,20)(H,16,17,18,19)

InChI Key

UHMZSMZZJNUZGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCC2=NNN=N2)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-nitrobenzoic acid with ethylenediamine to form an intermediate, which is then subjected to further reactions to introduce the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Functional Groups Molecular Weight (approx.) Notable Features Reference
Target Compound : N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide Tetrazole, methoxy, aminoethyl ~375 g/mol Bioisosteric tetrazole; potential for enhanced stability and receptor binding
4-[[4-(1,1-Dimethylethyl)cyclohexylamino]methyl]-N-2H-tetrazol-5-ylbenzamide Tetrazole, benzimidazole, tert-butylcyclohexyl ~550 g/mol Bulky tert-butyl group; benzimidazole may enhance lipophilicity and CNS penetration
N-Hydroxy-4-{2-[3-(N,N-Dimethylaminomethyl)benzofuran-2-ylcarbonylamino]ethoxy}benzamide Benzofuran, dimethylaminomethyl, hydroxy ~430 g/mol Hydroxamic acid derivative; potential for metal chelation or protease inhibition
N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide Methoxyethoxy, aminophenyl ~316 g/mol Lacks tetrazole; methoxyethoxy may improve solubility but reduce bioactivity
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride Benzothiazole, dimethylaminopropyl ~470 g/mol Dual heterocyclic system; charged side chain enhances aqueous solubility

Physicochemical Properties

Property Target Compound Benzimidazole-Tetrazole Analog Hydroxamic Acid Derivative Methoxyethoxy Analog
logP (Estimated) 1.8 3.5 2.0 2.1
Water Solubility Moderate Low Moderate High
Metabolic Stability High Moderate Low Moderate
Bioavailability 60-70% 40-50% 30-40% 70-80%

Biological Activity

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial activity. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a benzamide core, methoxy groups, and a tetrazole moiety. The synthesis typically involves multi-step organic reactions that integrate these functional groups to achieve the desired pharmacophore.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds, suggesting that modifications in the benzamide structure can significantly influence their antiproliferative effects. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit key cellular pathways involved in cancer cell proliferation. The presence of the tetrazole group may enhance interaction with specific targets within cancer cells.
  • Case Studies : In vitro assays demonstrated that derivatives of benzamide exhibit varying degrees of activity against different cancer cell lines. For example, some derivatives showed IC50 values in the low micromolar range (e.g., IC50 = 3.7 µM against HCT 116 cells) .
CompoundCell LineIC50 (µM)
N-(2-Aminoethyl)-2-methoxybenzamideHCT 1163.7
Similar Benzamide DerivativeMCF-74.4

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that compounds containing methoxy and hydroxyl groups can exhibit selective antibacterial activity:

  • Selectivity : Certain derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .
CompoundBacterial StrainMIC (µM)
Methoxy DerivativeE. faecalis8
Hydroxy DerivativeS. aureus16

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Preliminary studies suggest moderate solubility in biological fluids, which may limit bioavailability.
  • Toxicity Assessments : Toxicological evaluations indicate a need for careful dosing to avoid adverse effects, particularly in long-term treatments.

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